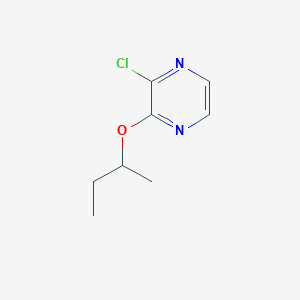

![molecular formula C11H24N2O2 B1443496 tert-butyl N-[3-(aminomethyl)pentan-3-yl]carbamate CAS No. 1343356-44-4](/img/structure/B1443496.png)

tert-butyl N-[3-(aminomethyl)pentan-3-yl]carbamate

Descripción general

Descripción

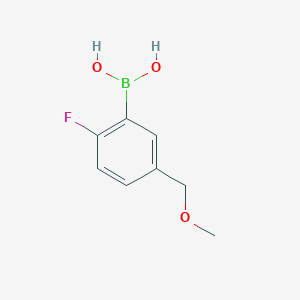

“tert-butyl N-[3-(aminomethyl)pentan-3-yl]carbamate” is a chemical compound with the molecular formula C11H24N2O2 . It is also known as Boc-Pentylamine.

Molecular Structure Analysis

The molecular weight of “tert-butyl N-[3-(aminomethyl)pentan-3-yl]carbamate” is 216.32 g/mol . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, UPLC .Aplicaciones Científicas De Investigación

Medicinal Chemistry

In medicinal chemistry, tert-butyl N-[3-(aminomethyl)pentan-3-yl]carbamate can be utilized as a building block for the synthesis of pharmaceutical compounds. Its structure allows for the introduction of the tert-butyl carbamate protecting group, which is commonly used in the protection of amines during chemical synthesis . This is particularly useful in the development of new drugs where selective deprotection is required.

Agriculture

This compound may serve as an intermediate in the synthesis of agricultural chemicals. The tert-butyl group could potentially be used to modify the lipophilicity of active molecules, thereby affecting their absorption and distribution in plant tissues. This can lead to the development of more efficient pesticides or herbicides with improved uptake and action .

Material Science

In material science, tert-butyl N-[3-(aminomethyl)pentan-3-yl]carbamate could be explored for the creation of novel polymers. The presence of both amine and carbamate functionalities offers multiple points of reactivity, allowing for cross-linking and the formation of polymers with potentially unique properties for industrial applications .

Environmental Science

Environmental science can benefit from the use of this compound in the analysis of environmental samples. It could act as a derivatization agent for the quantification of trace amines or other nitrogen-containing compounds in water or soil samples, aiding in the monitoring of pollutants .

Biochemistry

In biochemistry, the compound’s amine-protecting properties can be harnessed in peptide synthesis. It can provide stability to amino groups in peptides under various conditions, which is crucial for studying peptide structure and function in biological systems .

Pharmacology

Pharmacologically, tert-butyl N-[3-(aminomethyl)pentan-3-yl]carbamate can be used to study drug metabolism and pharmacokinetics. Its structural features may be incorporated into prodrugs to modify their metabolic stability and control the release of the active pharmaceutical ingredient .

Analytical Chemistry

Analytical chemists might employ tert-butyl N-[3-(aminomethyl)pentan-3-yl]carbamate in chromatography as a standard or reference compound. Its unique structure could help in the calibration of analytical instruments and the development of new analytical methods for compound detection .

Organic Synthesis

Finally, in organic synthesis, this compound can be a versatile reagent for introducing the tert-butyl carbamate group into other organic molecules. It can be used in the synthesis of complex organic molecules, serving as a protective group for amines or as a leaving group in substitution reactions .

Mecanismo De Acción

Target of Action

The primary targets of tert-butyl N-[3-(aminomethyl)pentan-3-yl]carbamate are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .

Mode of Action

It is believed that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how tert-butyl N-[3-(aminomethyl)pentan-3-yl]carbamate interacts with its targets . For instance, the compound is stored at room temperature, indicating that it is stable under these conditions .

Propiedades

IUPAC Name |

tert-butyl N-[3-(aminomethyl)pentan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O2/c1-6-11(7-2,8-12)13-9(14)15-10(3,4)5/h6-8,12H2,1-5H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEKAMQZCKGBAMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(CN)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[3-(aminomethyl)pentan-3-yl]carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2H,3H,4H,5H,7H,8H,9H,10H-naphtho[2,3-b]oxepin-5-one](/img/structure/B1443421.png)

![1-[2-(Propan-2-yloxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1443422.png)

![(3-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B1443424.png)

![Benzyl 4-[(propan-2-yl)amino]butanoate](/img/structure/B1443429.png)

![1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine](/img/structure/B1443436.png)